molecular formula C19H17ClN2O3 B2708305 Ethyl 4-(4-chlorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate CAS No. 400078-28-6

Ethyl 4-(4-chlorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate

Cat. No.: B2708305
CAS No.: 400078-28-6
M. Wt: 356.81
InChI Key: REHLQDGLYUCDKJ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate is a complex organic compound with a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-chlorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chlorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: Common in aromatic compounds, substitution reactions can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using reagents like chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(4-chlorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(4-chlorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-bromophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate
  • Ethyl 4-(4-fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate

Uniqueness

Ethyl 4-(4-chlorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-6-oxo-2-phenyl-4,5-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-2-25-19(24)15-16(12-8-10-14(20)11-9-12)21-17(22-18(15)23)13-6-4-3-5-7-13/h3-11,15-16H,2H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHLQDGLYUCDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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